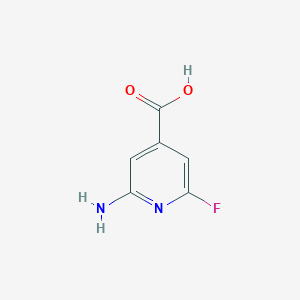

2-Amino-6-fluoroisonicotinic acid

Description

Significance of Fluorinated Pyridine (B92270) Carboxylic Acids in Contemporary Organic Synthesis

Fluorinated pyridine carboxylic acids represent a class of compounds of significant interest in modern organic and medicinal chemistry. The strategic incorporation of fluorine into organic molecules can induce remarkable changes in their biophysical properties. arkat-usa.org Due to its small steric size and high electronegativity, fluorine can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by strengthening the carbon-fluorine bond against metabolic degradation. sigmaaldrich.com This strategy has been effectively employed in drug discovery, with a substantial percentage of pharmaceuticals containing at least one fluorine atom. justia.com

In the context of pyridine carboxylic acids, fluorination is a powerful tool for modulating properties relevant to pharmacology and materials science. nih.govchemicalbook.com For instance, replacing a hydrogen atom with fluorine can impact lipophilicity and cell permeability, which are critical parameters for the bioavailability of a drug candidate. chemicalbook.com Fluorinated building blocks, such as 6-fluoronicotinic acid, are actively used as scaffolds for synthesizing active pharmaceutical ingredients (APIs) and molecular tracers for positron emission tomography (PET), which are used to visualize and measure metabolic processes. chemicalbook.comossila.com The unique properties conferred by fluorine, including enhanced stability and altered electronic character, make these compounds versatile intermediates for creating complex molecular architectures with tailored functions. google.com

Positional Isomerism and its Impact on Reactivity Profiles in Pyridine Chemistry

Positional isomerism, which describes compounds with the same molecular formula but different substituent positions on a structural backbone, plays a critical role in defining the character of pyridine derivatives. ossila.com The location of a functional group on the pyridine ring can drastically alter a molecule's physicochemical properties, including its electronic distribution, dipole moment, stability, and melting point. ossila.com

The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which influences its reactivity. This effect makes the carbon framework susceptible to nucleophilic attack, particularly at the C2 (alpha) and C4 (gamma) positions. The placement of additional substituents can either enhance or diminish this inherent reactivity and direct the course of chemical reactions. For example, studies on different pyridine isomers have shown that changing the linkage position from meta to ortho or para can shift photophysical properties like light absorption and fluorescence emission due to changes in molecular conjugation. acs.org

This sensitivity to substituent placement directly impacts reactivity. The relative stability of intermediates and the energy barriers for reactions can vary significantly between isomers. In reactions involving pyridine, the position of attack by a reagent is determined by these subtle electronic differences, leading to distinct product profiles for each isomer. uni.lu The three basic isomers of pyridinecarboxylic acid—picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-)—serve as a fundamental illustration of this principle, each providing a different spatial arrangement and electronic environment for the carboxylic acid group, thereby dictating its interactions and synthetic potential. nih.gov

| Common Name | Systematic Name | Carboxylic Acid Position | CAS Number |

|---|---|---|---|

| Picolinic acid | 2-pyridinecarboxylic acid | 2 | 98-98-6 |

| Nicotinic acid (Niacin) | 3-pyridinecarboxylic acid | 3 | 59-67-6 |

| Isonicotinic acid | 4-pyridinecarboxylic acid | 4 | 55-22-1 |

Role of 2-Amino-6-fluoroisonicotinic Acid as a Key Synthetic Intermediate and Building Block

This compound, also known by its systematic name 2-amino-6-fluoropyridine-4-carboxylic acid, is a heterocyclic building block available for use in synthetic chemistry programs. Its structure is notable for the presence of three distinct functional groups attached to the pyridine core: a nucleophilic amino group (-NH2) at the C2 position, an electron-withdrawing fluorine atom (-F) at the C6 position, and a carboxylic acid (-COOH) at the C4 position.

This trifunctional nature endows the molecule with significant potential as a versatile synthetic intermediate. Each functional group can participate in a wide range of chemical transformations:

The carboxylic acid group can be converted into esters, amides, acid chlorides, or other derivatives, and can participate in coupling reactions.

The amino group can be acylated, alkylated, or diazotized, allowing for the introduction of diverse substituents or further ring formations.

The fluorine atom , being a poor leaving group in nucleophilic aromatic substitution (SNAr) compared to other halogens, is often retained in the final product to impart its characteristic electronic and metabolic benefits.

While the compound's structure positions it as a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical or agrochemical candidates, specific examples of its application as a key intermediate are not widely detailed in publicly accessible research literature. Its availability from chemical suppliers, however, indicates its utility in targeted synthetic research.

| Property | Value |

|---|---|

| Molecular Formula | C6H5FN2O2 |

| Molecular Weight | 156.12 g/mol |

| Monoisotopic Mass | 156.03351 Da |

| InChIKey | VXHSTYGNALFHDQ-UHFFFAOYSA-N |

| Predicted XlogP | 0.5 |

Overview of Current Research Trajectories Pertaining to the Chemical Compound

While specific research programs detailing the use of this compound are not extensively published, the trajectories for analogous fluorinated and aminated pyridine structures provide strong indicators of its potential applications. Research involving structurally similar building blocks is heavily focused on medicinal chemistry.

For example, fluorinated nicotinic acid derivatives are used to create PET imaging agents and other APIs. chemicalbook.comossila.com Furthermore, substituted aminopyridines serve as foundational scaffolds for the development of potent and selective enzyme inhibitors, such as those targeting PI3Kα, a protein implicated in cancer. Given these precedents, it is reasonable to infer that research utilizing this compound would likely be directed toward the discovery of novel bioactive molecules. The combination of the pyridine core, a known pharmacophore, with fluorine's metabolic stability and the synthetic handles of the amino and carboxyl groups, makes it an attractive starting point for generating libraries of compounds for screening against various biological targets, including kinases, proteases, and other enzymes relevant to human disease.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHSTYGNALFHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Patterns of 2 Amino 6 Fluoroisonicotinic Acid and Its Derivatives

Amination Reactions and Their Positional Selectivity on the Pyridine (B92270) Ring

Further amination of the 2-amino-6-fluoroisonicotinic acid ring is a challenging transformation due to the presence of the existing amino group, which is a powerful activating group but can also complicate further functionalization. The primary routes to introducing additional amino functionalities onto such a pyridine scaffold typically involve either nucleophilic aromatic substitution (SNAr) of a leaving group or metal-catalyzed cross-coupling reactions.

In the case of this compound, the fluorine atom at the C6 position is the most likely site for nucleophilic attack. The synthesis of 2-amino-6-fluoropyridine (B74216) from 2,6-difluoropyridine (B73466) by reaction with ammonia (B1221849) demonstrates the lability of the fluorine atom at this position. google.com This suggests that direct amination at other positions of the this compound ring is less probable than the displacement of the existing fluorine atom.

For pyridines lacking a suitable leaving group, amination can be achieved by activating the ring. One common method involves the conversion of the pyridine to its N-oxide. The N-oxide can then be activated with reagents like tosyl anhydride (B1165640) (Ts₂O), making the C2 and C6 positions susceptible to nucleophilic attack by an amine. researchgate.net This approach, however, would not be selective for the target molecule given the existing substituents.

Another strategy involves direct C-H amination. Fier and colleagues at Merck developed a reagent that allows for the selective C2-amination of unactivated pyridines. galchimia.com The polyfunctional reagent first activates the pyridine nitrogen, facilitates the transfer of a Boc-protected amino group to the C2 position, and then acts as an oxidant to regenerate the aromatic ring. galchimia.com When applied to a pyridine, this reaction can proceed at both the C2 and C6 positions if they are inequivalent. galchimia.com

For the amination of aryl halides, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. researchgate.netnih.gov This method is highly versatile and has been successfully applied to the amination of 2-bromopyridines with a wide range of amines. nih.gov While the substrate has a fluorine atom, which is generally less reactive in these couplings than bromine or iodine, specialized catalyst systems have been developed to handle less reactive aryl halides.

Table 1: Comparison of Amination Strategies for Pyridine Rings

| Method | Description | Selectivity | Applicability to this compound |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (like fluorine) by an amine nucleophile. | High selectivity for the position of the leaving group (C6). | Primary pathway for introducing an amino group by displacing the fluorine. |

| Pyridine N-Oxide Activation | Activation of the pyridine ring towards nucleophilic attack at C2/C6. | Generally favors C2 and C6. | Not ideal due to existing substituents and lack of selectivity. researchgate.net |

| Direct C-H Amination (Fier's Reagent) | A specialized reagent activates the pyridine for C-H amination. | Selective for the C2 position. galchimia.com | Potentially applicable, but may compete with SNAr at the C6 position. |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide with an amine. | Dependent on the position of the halide. | Would require conversion of the fluorine to a more reactive halide. |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of esters, amides, and more complex heterocyclic systems.

Esterification Reactions and Activated Ester Formation

The carboxylic acid moiety can be readily converted to its corresponding esters through standard acid-catalyzed esterification with alcohols. Of particular importance in medicinal chemistry and bioconjugation is the formation of activated esters. These esters are excellent acylating agents, reacting readily with nucleophiles like amines under mild conditions.

Common methods for preparing activated esters from pyridinecarboxylic acids involve a two-step process. First, the carboxylic acid is converted to the more reactive acid chloride, typically using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). The resulting acid chloride hydrochloride can then be reacted with various alcohols, such as p-nitrophenol, pentafluorophenol, or N-hydroxysuccinimide, in the presence of a base like triethylamine (B128534) to yield the desired activated ester. This approach circumvents issues encountered with direct coupling methods like those using dicyclohexylcarbodiimide (B1669883) (DCC), which can lead to the formation of stable N-acylureas.

Amidation Reactions for Conjugate Formation

The primary application of activated esters of this compound is in the formation of amides, particularly for creating conjugates with biomolecules like peptides and proteins. The activated ester, such as the 2,3,5,6-tetrafluorophenyl (TFP) ester, serves as a stable yet reactive synthon that readily couples with the free amino groups of lysine (B10760008) residues or the N-terminus of a peptide.

Alternatively, direct amidation of the carboxylic acid can be achieved without prior activation using modern coupling reagents. Lewis acid catalysts, for example, have been shown to facilitate the direct amidation of unprotected amino acids. nih.gov This method offers a more atom-economical and streamlined approach to amide bond formation. The reaction of this compound with amines in the presence of such catalysts can provide a straightforward route to a diverse range of amide derivatives.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions can lead to the formation of novel scaffolds with potential biological activity.

One of the most common cyclization pathways for 2-aminopyridines involves reaction with α-haloketones or related bifunctional reagents to form imidazo[1,2-a]pyridines. rsc.orgresearchgate.netnih.gov For instance, the reaction of a 2-aminopyridine (B139424) with bromopyruvic acid or its esters leads to the formation of an 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivative. researchgate.net The initial step is the nucleophilic attack of the pyridine ring nitrogen onto the α-carbon of the halo-ester, followed by intramolecular condensation between the exocyclic amino group and the ketone, and subsequent dehydration to form the fused imidazole (B134444) ring.

Multicomponent reactions offer another efficient route to complex heterocyclic structures. The reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (Ugi reaction) or an alkyne can generate diverse substituted imidazo[1,2-a]pyridines. nih.gov Furthermore, intramolecular cyclization can be designed to occur between the carboxylic acid (or its derivative) and the amino group. For example, after conversion of the carboxylic acid to an amide, subsequent reactions can be envisioned that involve the amino group in a ring-closing step to form pyrimido[1,2-a]pyridine systems or other related heterocycles.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring of this compound is electron-deficient, a characteristic that is enhanced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen heteroatom. This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by a good leaving group.

In this molecule, the fluorine atom at the C6 position is the primary site for nucleophilic attack. The presence of the activating amino group at C2 and the electron-withdrawing isonicotinic acid moiety further facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles. This reactivity is a cornerstone of the derivatization of this scaffold. Common nucleophiles used in these reactions include amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups at the C6 position.

Strategies for Fluorine-18 (B77423) Incorporation via Nucleophilic Displacement

A significant application of the nucleophilic aromatic substitution reactivity of this scaffold is in the field of positron emission tomography (PET) imaging. The incorporation of the positron-emitting radionuclide fluorine-18 ([¹⁸F]) is a key step in the synthesis of many PET tracers. The high reactivity of the C-F bond in 6-fluoronicotinic acid derivatives towards nucleophilic displacement makes them ideal precursors for radiofluorination.

The most common strategy involves the nucleophilic substitution of a leaving group with no-carrier-added [¹⁸F]fluoride. To enhance the reactivity for this specific transformation, the 6-fluoro group is often replaced with a better leaving group, such as a trimethylammonium salt. This precursor readily undergoes nucleophilic attack by [¹⁸F]fluoride, even at moderate temperatures, to yield the desired 6-[¹⁸F]fluoro- derivative.

For example, the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) has been achieved in a one-step process from its corresponding trimethylammonium precursor. This reaction proceeds efficiently at 40°C, providing the radiolabeled prosthetic group in high yield. This [¹⁸F]-labeled activated ester can then be conveniently conjugated to biomolecules, such as peptides containing an RGD sequence, for tumor imaging.

Role of Trimethylammonium Precursors in Selective Nucleophilic Aromatic Substitution

In the realm of selective nucleophilic aromatic substitution (SNAr), the transformation of a leaving group is a critical step to enhance the reactivity of the aromatic ring. For substrates like this compound, where the fluorine atom is the intrinsic leaving group, its reactivity can be modulated. However, in cases where a more potent leaving group is desired, trimethylammonium precursors have emerged as highly effective activating groups.

The conversion of an amino group to a trimethylammonium salt, such as a triflate or perchlorate (B79767) salt, dramatically increases the electrophilicity of the carbon atom to which it is attached. This is due to the strong electron-withdrawing nature of the positively charged quaternary ammonium (B1175870) group. This strategy has been successfully employed in the radiofluorination of aromatic compounds for positron emission tomography (PET), where a trimethylammonium group is displaced by [¹⁸F]fluoride. nih.govumich.edu

The synthesis of these precursors is generally straightforward, often involving the methylation of a dimethylamino group with a reactive methylating agent like methyl trifluoromethanesulfonate. umich.edu For a hypothetical derivatization of a 2-amino-6-(dimethylamino)isonicotinic acid, this would create a highly activated precursor for SNAr.

Key advantages of using trimethylammonium precursors include:

High Reactivity: The strong electron-withdrawing nature of the -N(CH₃)₃⁺ group facilitates nucleophilic attack, often allowing for reactions under mild conditions. nih.gov

Good Leaving Group Ability: Trimethylamine, the displaced species, is a stable and volatile molecule, which can be easily removed from the reaction mixture.

Solubility: The ionic nature of the trimethylammonium salt can enhance solubility in polar solvents, which are often used for SNAr reactions.

However, a potential side reaction that can compete with the desired substitution is demethylation of the trimethylammonium group, a process known as the reverse Menschutkin reaction. This is particularly prevalent when targeting electron-rich fluoroarenes. Careful optimization of reaction conditions, such as temperature and the nature of the nucleophile and counter-ion, is therefore crucial to favor the desired substitution pathway.

While direct experimental data on the use of trimethylammonium precursors with this compound is not prevalent in the reviewed literature, the established principles of SNAr on activated aromatic systems provide a strong foundation for predicting their utility in the selective functionalization of this scaffold.

Transition Metal-Catalyzed Cross-Coupling and Functionalization of Halogenated Pyridines

The halogen atom on the pyridine ring of this compound and its derivatives serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have become a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules.

Palladium-Catalyzed Cyanation/Reduction Sequences

The conversion of the fluoro or other halo substituent at the 6-position of the isonicotinic acid ring to a cyano group is a valuable transformation, as the nitrile functionality can be further elaborated into other important chemical moieties, such as amines, amides, or carboxylic acids. Palladium-catalyzed cyanation offers a reliable and general method for this conversion.

A variety of cyanide sources can be employed in these reactions, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity compared to other cyanide salts. nih.govnih.gov The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance. Common catalyst systems involve palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(0) complexes in combination with phosphine (B1218219) ligands. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides

| Catalyst/Ligand | Cyanide Source | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80 | nih.gov |

| Pd(OAc)₂ / Xantphos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100-120 | nih.gov |

| Pd/C | K₄[Fe(CN)₆] | DMAc | 130 | nih.gov |

| [(allyl)PdCl]₂ / t-BuXPhos | Zn(CN)₂ | THF/H₂O | rt - 40 | acs.org |

This table presents generalized conditions and may require optimization for specific substrates.

For a substrate like this compound, the reaction would likely proceed via an oxidative addition of the C-F bond to the Pd(0) center, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the 2-amino-6-cyanoisonicotinic acid product. The resulting nitrile can then be reduced, for example by catalytic hydrogenation, to the corresponding aminomethyl derivative, providing a route to further functionalization.

Other Selective Carbon-Heteroatom Bond Formations

Beyond cyanation, the halogenated pyridine core of this compound is amenable to a range of other palladium-catalyzed cross-coupling reactions to form various carbon-heteroatom bonds. These reactions are instrumental in building molecular complexity and accessing a diverse chemical space.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and a wide variety of nitrogen nucleophiles, including primary and secondary amines, amides, and N-heterocycles. For this compound derivatives, this reaction would allow for the introduction of various amino substituents at the 6-position. The choice of palladium catalyst, phosphine ligand (e.g., Xantphos, BINAP), and base (e.g., Cs₂CO₃, K₃PO₄) is crucial for the success of these couplings. beilstein-journals.org

Carbon-Oxygen (C-O) Bond Formation: Similarly, palladium-catalyzed C-O bond formation allows for the synthesis of aryl ethers from aryl halides and alcohols or phenols. This provides a route to introduce alkoxy or aryloxy groups at the 6-position of the isonicotinic acid ring. These reactions are typically performed using a palladium catalyst in combination with a suitable ligand and a strong base. beilstein-journals.org

Carbon-Sulfur (C-S) Bond Formation: The formation of C-S bonds can be achieved through palladium-catalyzed coupling of aryl halides with thiols. This reaction provides access to aryl thioethers, which are valuable intermediates in organic synthesis.

Table 2: Overview of Potential Palladium-Catalyzed Carbon-Heteroatom Bond Formations

| Bond Formed | Nucleophile | Typical Catalyst System | Product Type |

| C-N | Amines, Amides | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands | 6-Amino/Amido-substituted isonicotinic acids |

| C-O | Alcohols, Phenols | Pd(OAc)₂ with phosphine ligands | 6-Alkoxy/Aryloxy-substituted isonicotinic acids |

| C-S | Thiols | Pd catalyst with appropriate ligands | 6-Thioether-substituted isonicotinic acids |

The successful application of these cross-coupling reactions to this compound would depend on the careful selection of reaction conditions to ensure compatibility with the existing amino and carboxylic acid functionalities, which may require protection-deprotection strategies.

Advanced Applications of 2 Amino 6 Fluoroisonicotinic Acid in Chemical Sciences

Application as a Core Building Block in Organic Synthesis

The inherent reactivity and structural features of 2-amino-6-fluoroisonicotinic acid make it a valuable precursor in the synthesis of diverse and complex chemical entities. The presence of the fluorine atom, an amino group, and a carboxylic acid on a pyridine (B92270) scaffold allows for a wide range of chemical transformations, positioning it as a strategic starting material for various high-value molecules.

Fluorinated amino acids and their derivatives are recognized as powerful building blocks in medicinal chemistry. The incorporation of fluorine can enhance critical properties such as metabolic stability, bioavailability, and binding affinity of drug candidates. Fluorinated building blocks are integral to the synthesis of modern active pharmaceutical ingredients (APIs). While specific APIs derived directly from this compound are not extensively documented in public literature, the broader class of fluorinated pyridine and amino acid derivatives is crucial in drug discovery. For instance, fluorinated pyridines like 2-amino-5-fluoropyridine (B1271945) serve as key intermediates in the synthesis of novel peptide deformylase inhibitors. The strategic placement of fluorine can lead to the development of unnatural amino acids that are incorporated into peptides and other complex molecules to fine-tune their biological activity.

Piperidine (B6355638) and its fluorinated analogues are indispensable components in a vast number of pharmaceuticals and agrochemicals. nih.gov The synthesis of fluoropiperidines, particularly with specific stereochemistry, is a significant challenge in synthetic chemistry. nih.gov A viable and innovative strategy for creating all-cis-multifluorinated piperidines involves a dearomatization-hydrogenation process starting from fluoropyridine precursors. nih.gov This methodology allows for the conversion of the flat, aromatic pyridine ring into a three-dimensional saturated piperidine ring. Although the hydrogenation of 2- and 4-fluoropyridines can sometimes lead to hydrodefluorination, optimization of precursors and conditions can yield the desired fluoropiperidine derivatives. nih.gov Another synthetic approach involves the oxidative ring opening of unsaturated bicyclic lactams followed by reductive amination with fluoroalkylamines to construct fluorine-containing piperidine γ-amino acid derivatives. researchgate.net These methods showcase established pathways where a scaffold like this compound could serve as a starting point for producing highly functionalized and stereochemically complex fluoropiperidine derivatives, which are valuable building blocks for foldamer chemistry and drug design. researchgate.net

Naphthyridines, which are diazanaphthalenes composed of two fused pyridine rings, represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably as antimicrobial agents. nih.gov The core structure of this compound is closely related to the building blocks used to create potent naphthyridine-based drugs. For example, synthetic routes to 2-hydroxy-3-cyano-1,8-naphthyridine utilize 2-amino nicotinaldehyde, a structurally similar compound, which is then further elaborated. ispub.com The presence of a fluorine atom at the 6-position and a carboxylic acid at the 3-position of the naphthyridine ring is a common feature in many quinolone and naphthyridine antibiotics, contributing to their mechanism of action which often involves the inhibition of bacterial DNA gyrase. nih.gov Research has shown that novel fluorogenic N-aminoacylnaphthyridine substrates can be synthesized to detect pathogenic bacteria, with some derivatives showing selective activity against drug-resistant species. nih.gov This highlights the utility of the aminofluoropyridine framework in constructing complex heterocyclic systems like naphthyridines for the development of new antibacterial agents. nih.govispub.com

Radiochemistry and Isotopic Labeling for Molecular Imaging

The field of molecular imaging, particularly Positron Emission Tomography (PET), relies on the development of radiolabeled probes to visualize and quantify biological processes in vivo. The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its convenient half-life (approx. 110 minutes) and low positron energy. The nicotinic and isonicotinic acid scaffolds are central to the creation of ¹⁸F-labeled prosthetic groups for this purpose.

Directly labeling sensitive biomolecules with ¹⁸F often requires harsh conditions that can degrade the target molecule. scirp.org To circumvent this, an indirect labeling strategy using prosthetic groups (bifunctional labeling agents) is widely employed. scirp.orgnih.gov These are small molecules that can be readily radiolabeled with ¹⁸F and then conjugated to a biomolecule under mild conditions. scirp.org

The 6-fluoronicotinic acid scaffold has proven exceptionally useful for creating such prosthetic groups. nih.govnih.gov A prominent example is 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl (TFP) ester. This prosthetic group is synthesized in a straightforward, one-step radiochemical process from its corresponding trimethylammonium precursor. nih.gov The TFP ester acts as a highly reactive acylating agent that can readily couple with amine groups on biomolecules. The synthesis is notably rapid and efficient, avoiding the need for time-consuming purification steps like HPLC. nih.gov Similarly, novel thiol-reactive prosthetic groups have been developed by replacing the fluorophenyl moiety of existing agents with a 2-fluoropyridinyl moiety, which increases polarity and can improve conjugation with small peptides. scirp.org These established methods for the nicotinic acid isomer provide a clear blueprint for the development of analogous prosthetic groups from this compound for PET imaging applications.

Once the ¹⁸F-labeled prosthetic group is synthesized, it is used to tag various biomolecules for PET imaging. The process of attaching the radiolabel to the biomolecule is known as bioconjugation. The activated esters of [¹⁸F]fluoronicotinic acid are highly efficient for this purpose, particularly for labeling primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. nih.govnih.gov

This strategy has been successfully used to label a variety of molecules. nih.govnih.gov The conjugation reactions are typically fast, often completing in under 15 minutes at mild temperatures (40-50 °C), which is crucial for preserving the integrity of sensitive proteins and peptides. nih.govnih.gov The versatility of this approach is demonstrated by its application to different classes of biomolecules, as detailed in the table below.

| Biomolecule Labeled | Prosthetic Group Used | Application/Target | Citation(s) |

| c(RGDfK) Peptide | 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester | αvβ3 Integrin Receptor Imaging | nih.gov, nih.gov |

| Albumin (Protein) | 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester | General Protein Labeling | nih.gov, nih.gov |

| PSMA-targeting Small Molecule | 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester | Prostate-Specific Membrane Antigen (PSMA) Imaging | nih.gov, nih.gov |

Methodologies for Efficient and Rapid Radiosynthesis

The introduction of fluorine-18 (¹⁸F), a positron-emitting radionuclide, into molecules like this compound is of significant interest for positron emission tomography (PET). However, the radiosynthesis of fluorinated pyridines presents considerable challenges. The electron-rich nature of the pyridine ring makes direct nucleophilic radiofluorination difficult, particularly at positions meta to the ring nitrogen. rsc.orgsnmjournals.org To overcome these hurdles, researchers have developed several strategies, primarily centered on direct fluorination of activated precursors and the use of prosthetic groups.

Another prominent strategy is the use of ¹⁸F-labeled prosthetic groups, which are small, radiolabeled molecules that can be conjugated to a target molecule in a separate step. This indirect labeling approach is widely used for biomolecules. nih.govnih.gov A notable example is 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), which can be synthesized directly from a trimethylammonium precursor and then rapidly conjugated to peptides or proteins. nih.govacs.org This method can be highly efficient, with short synthesis times and no need for azeotropic drying of the [¹⁸F]fluoride. nih.gov

The table below summarizes key methodologies applicable to the radiosynthesis of fluorinated aminopyridine structures, which serve as models for the efficient labeling of this compound.

Interactive Data Table: Comparison of Radiosynthesis Methodologies for Fluorinated Pyridines

| Method | Precursor | Key Features | Radiochemical Yield (RCY) | Synthesis Time | Citations |

|---|---|---|---|---|---|

| Direct Fluorination | 3-bromo-4-nitropyridine N-oxide | Two-step process (fluorination then reduction). Reaction at room temperature. | 25 ± 4% (fluorination step) | ~2 hours (including purification) | snmjournals.org |

| Prosthetic Group | Trimethylammonium nicotinic acid TFP ester | One-step synthesis of the prosthetic group at 40°C. Convenient purification. | 60-70% (for prosthetic group) | ~5 minutes (for prosthetic group) | nih.govnih.gov |

| Isotope Exchange | 3-fluoro-5-methyl-4-nitropyridine N-oxide | Isotope exchange followed by hydrogenation. | Not specified | Not specified | biorxiv.org |

Applications in Materials Science

The unique molecular structure of this compound, featuring a pyridine ring, an amino group, a carboxylic acid function, and a fluorine atom, makes it a compelling candidate for applications in materials science. These functional groups provide multiple sites for interaction, including coordination with metal ions, hydrogen bonding, and the ability to tune electronic properties, which are highly desirable for the creation of advanced functional materials.

Interfacial Modification in Perovskite Solar Cell Technology

A significant application of this compound is in the field of perovskite solar cells (PSCs), specifically as an interfacial modifier. researchgate.netresearchgate.net The efficiency and long-term stability of PSCs are often limited by defects at the interfaces and grain boundaries of the perovskite thin film. perovskite-info.comrsc.org Molecules like this compound can be introduced at the interface between the perovskite active layer and the charge transport layers to passivate these defects and improve device performance. researchgate.net

The functional groups of the molecule play distinct roles. The carboxylic acid and amino groups can coordinate with uncoordinated lead ions (Pb²⁺) and passivate halide vacancies on the perovskite surface, which are common defect sites that lead to non-radiative recombination losses. rsc.org This defect passivation is a critical strategy for boosting the power conversion efficiency (PCE) and stability of PSCs. perovskite-info.comrsc.org Furthermore, the fluorine atom can modulate the surface energy and electronic properties of the interface, potentially improving charge extraction and transport. nih.gov

The use of additives with similar functionalities has been shown to enhance perovskite film quality, leading to larger crystal grains and reduced defect densities. perovskite-info.com This strategy of interfacial engineering with multifunctional molecules is considered a key pathway toward achieving highly efficient and stable PSCs suitable for commercialization. researchgate.netrsc.org

Interactive Data Table: Impact of Interfacial Modifiers on Perovskite Solar Cell Performance

| Modifier Type | Function | Effect on Perovskite Film | Impact on Device | Citations |

|---|---|---|---|---|

| Amino Acid Derivatives | Multisite passivation, crosslinking | Reduced trap state densities, stabilized crystal structure | Enhanced efficiency and stability | rsc.orgdntb.gov.ua |

| π-conjugated Aromatic Additives | Defect passivation, charge transport | Increased grain size, reduced recombination | Increased Power Conversion Efficiency (PCE) and stability | rsc.org |

| Large Organic Cations (e.g., F-PEAI) | Surface passivation, improved wettability | Elimination of nanovoids at the interface | Simultaneous improvement in all photovoltaic parameters | nih.gov |

| Amine-functionalized Perylene Diimide | Electron extraction, suppresses metal diffusion | Formation of protective metal complexes | Enhanced long-term operational stability | wileyindustrynews.com |

Other Emerging Applications in Functional Materials

While the application of this compound in perovskite solar cells is its most prominent role in materials science to date, its molecular architecture suggests potential utility in other areas of functional materials. The combination of a nitrogen-containing heterocycle and a carboxylic acid is a common structural motif for ligands used in the synthesis of metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

Furthermore, fluorinated organic molecules are of increasing interest in organic electronics for tuning the energy levels of semiconductors and improving the stability of devices like organic light-emitting diodes (OLEDs). The specific arrangement of amino, fluoro, and carboxylic acid groups on a pyridine backbone provides a versatile platform for designing molecules with tailored electronic and self-assembly properties. While dedicated research in these specific areas is still emerging, the fundamental characteristics of this compound mark it as a promising building block for the future development of novel functional materials.

Computational Chemistry and Spectroscopic Investigations of 2 Amino 6 Fluoroisonicotinic Acid Derivatives

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data. DFT calculations are foundational for understanding the intrinsic characteristics of 2-Amino-6-fluoroisonicotinic acid and its analogs.

DFT methods, such as those employing the B3LYP functional, are utilized to optimize the molecular geometry of pyridine (B92270) derivatives, predicting bond lengths, angles, and dihedral angles. nih.govnih.gov These calculations provide a three-dimensional structure that is crucial for understanding the molecule's physical and chemical behavior.

A key aspect of electronic property analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comlibretexts.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state, making it more polarizable and a better candidate for charge transfer interactions. numberanalytics.com

Table 1: Example Frontier Molecular Orbital Energies and Properties of Related Pyridine Derivatives Note: This data is for illustrative purposes based on related compounds to infer potential properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE eV) | Reactivity Indication |

|---|---|---|---|---|

| 6-Fluoropyridine-3-amine | - | - | Low | Higher Reactivity |

| Bromine-substituted 2-fluoropyridine (B1216828) | - | - | High | Lower Reactivity |

Data is qualitative as presented in the source material. researchgate.net

Computational methods are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a chemical reaction. patonlab.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these stationary points, a reaction's energy landscape can be constructed, and its activation energy (the barrier to reaction) can be determined. rsc.org

For example, in studies of enzymatic reactions, such as the one catalyzed by dihydropyrimidinase for the production of β-amino acids, DFT calculations are used to model the active site and investigate the step-by-step mechanism. rsc.org These computational models can show how a substrate binds and is transformed, detailing processes like nucleophilic attack and proton transfer, and can even predict the stereospecificity of the reaction. rsc.org A detailed understanding of the catalytic mechanism can provide insights for future engineering to improve enzyme activity or substrate scope. rsc.org Although no specific reaction mechanism studies for this compound were found, these established computational techniques would be the standard approach to investigate its synthesis, degradation, or metabolic pathways.

The surrounding solvent can significantly influence a molecule's conformation, stability, and reactivity. Computational models can simulate these effects using either implicit solvent models, which represent the solvent as a continuous medium, or explicit models, where individual solvent molecules are included in the calculation.

Studies on related heterocyclic compounds, such as 4-amino-2,6-dimethoxypyrimidine, have shown that solubility and solvation are highly dependent on the solvent mixture. libretexts.org In aqueous co-solvent mixtures, this molecule was found to be preferentially solvated by water in water-rich compositions, and by the co-solvent in co-solvent-rich compositions. libretexts.org Such preferential solvation can affect the molecule's reactivity and how it interacts with other species in solution. Understanding these solvent effects is critical for predicting behavior in different chemical environments, from industrial synthesis to physiological conditions.

Molecular Modeling and Simulation Techniques

Beyond quantum mechanics, molecular modeling techniques like docking and molecular dynamics provide insight into the behavior of molecules in complex biological environments. These methods are particularly valuable in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of binding) of the complex. The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on how well they fit geometrically and energetically. nih.govlew.ro

Docking studies on pyridine derivatives have demonstrated their potential to interact with various biological targets. For instance, in a study of compounds targeting human kinesin Eg5, 6-fluoronicotinic acid was shown to have the strongest binding affinity among the tested pyridine derivatives. researchgate.net Similarly, docking studies of other small molecules into protein active sites identify key interacting amino acid residues, such as those forming hydrogen bonds or hydrophobic interactions, which stabilize the ligand-protein complex. researchgate.netajol.info

Table 2: Example Molecular Docking Results for a Related Compound (6-Fluoronicotinic Acid) Note: This data is illustrative of the types of results obtained from molecular docking studies.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|

Data is qualitative as presented in the source material. researchgate.net

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For ligand-protein complexes identified through docking, MD simulations provide a dynamic view of the interaction, assessing the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov These simulations can reveal how the protein's conformation might change upon ligand binding and provide a more refined calculation of binding free energy. nih.gov

For example, MD simulations performed on inhibitors of HIV-1 reverse transcriptase, such as 2-amino-6-arylsulphonylbenzonitriles, have been used to compare interaction modes and calculate binding free energies. nih.gov Such studies show that the stability of the complex over simulation time (e.g., nanoseconds) is a strong indicator of potent inhibition. The flexibility of the molecule allows it to optimize contacts within the binding site, which can compensate for any conformational entropy lost upon binding. nih.gov These simulations are crucial for validating docking results and for gaining a deeper understanding of the molecular recognition process. nih.gov

In Silico Approaches for Reactivity and Interaction Prediction

Computational chemistry provides powerful in silico tools to predict the chemical behavior and biological interactions of molecules like this compound and its derivatives. These methods, including quantum mechanics and molecular docking, offer insights into electronic structure, reactivity, and binding affinity with protein targets, guiding the rational design of new compounds.

Quantum Chemical Descriptors for Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. By calculating Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can predict a molecule's susceptibility to electrophilic and nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

For instance, studies on nicotinic acid (niacin) and its derivatives demonstrate how different substituents affect these electronic parameters. dergipark.org.tr While specific DFT data for this compound is not widely published, the principles derived from related structures are directly applicable. The table below illustrates typical quantum chemical descriptors that are calculated to predict reactivity, using nicotinic acid as a reference to exemplify the data obtained from such studies.

Table 1: Calculated Reactivity Descriptors for Nicotinic Acid (Illustrative Example)

This table presents data for nicotinic acid to illustrate the types of parameters derived from DFT calculations. The values for this compound would be influenced by its specific substituents.

| Parameter | Description | Illustrative Value (Nicotinic Acid) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.1 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). | 7.2 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as -ELUMO). | 2.1 eV |

Molecular Docking and Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a target enzyme or receptor. nih.gov

For derivatives of this compound, docking studies can elucidate how the molecule interacts with specific biological targets. For example, research on related 6-aminonicotinic acid esters has explored their binding to enzymes like 6-phosphogluconate dehydrogenase (6PGD), a target in cancer therapy. nih.gov Similarly, various nicotinic acid derivatives have been docked against microbial enzymes like dihydrofolate reductase to explore their potential as antimicrobial agents. mdpi.com

The docking process generates a "docking score," which estimates the binding free energy, and reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with amino acid residues in the protein's binding site. nih.gov These predicted interactions are fundamental to understanding the molecule's mechanism of action and for optimizing its structure to enhance binding potency and selectivity.

The following table conceptualizes the types of interactions that could be predicted for a derivative of this compound when docked into a hypothetical enzyme active site, based on findings from related nicotinic acid derivatives. mdpi.combohrium.com

Table 2: Conceptual Predicted Molecular Interactions for a this compound Derivative

This table is a conceptual representation of potential interactions and is not based on experimental data for a specific protein target.

| Interacting Group on Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction | Significance |

| Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (B10760008) (Lys), Histidine (His) | Hydrogen Bond, Ionic Interaction | Anchors the ligand in the binding pocket. |

| Pyridine Nitrogen | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Hydrogen Bond | Provides directional interaction and specificity. |

| Amino Group (-NH2) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen Bond | Acts as a hydrogen bond donor to stabilize binding. |

| Fluorine Atom (-F) | Backbone Amides, Polar Residues | Weak Hydrogen Bond, Dipole-Dipole | Can enhance binding affinity and modulate electronic properties. |

| Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Hydrophobic Interaction | Contributes to the overall stability of the ligand-protein complex. |

Through these in silico approaches, researchers can efficiently screen virtual libraries of this compound derivatives, prioritize compounds for synthesis, and develop hypotheses about their structure-activity relationships, thereby accelerating the discovery of new biologically active agents.

Patent Landscape and Intellectual Property in 2 Amino 6 Fluoroisonicotinic Acid Research

Trends in Patent Filings Related to Synthetic Methodologies

An analysis of the patent literature indicates that filings directly claiming the synthesis of 2-Amino-6-fluoroisonicotinic acid are scarce. Instead, patents tend to focus on broader methodologies for the synthesis of substituted aminopyridines and their derivatives. These patents often describe multi-step reaction sequences where the core pyridine (B92270) ring is functionalized.

Innovations in this area revolve around improving yield, purity, and operational safety, while minimizing by-products. Key trends in synthetic methodologies that can be applied to the production of this compound include:

Novel Halogenation and Amination Reactions: Patents often describe new reagents or catalytic systems for the selective fluorination and amination of pyridine rings.

Flow Chemistry Processes: A move towards continuous flow reactors for nitration, halogen exchange, and amination steps is evident. This approach offers better control over reaction parameters and enhances safety for potentially hazardous reactions.

Biocatalysis: The use of enzymes for specific transformation steps is an emerging area, promising higher selectivity and more environmentally friendly processes.

Table 1: Representative Synthetic Methodologies in Related Patent Literature

| Methodology | Description | Potential Application to this compound Synthesis | Representative Patent Focus |

| Catalytic Amination | Use of transition metal catalysts (e.g., Palladium, Copper) to introduce an amino group onto a fluorinated pyridine precursor. | A key step in converting a 2-halo-6-fluoropyridine derivative to the final product. | Broad claims on catalyst systems for C-N bond formation in heterocyclic compounds. |

| Halex Reaction | Fluorination of a corresponding chloro- or bromo-pyridine derivative using a fluoride (B91410) source like KF or HF. | Introduction of the fluorine atom at the 6-position of the pyridine ring. | Patents often focus on specific phase-transfer catalysts or reaction conditions to improve efficiency. |

| Ring Formation/Condensation | Building the pyridine ring from acyclic precursors. | A potential, though less common, route involving the condensation of smaller building blocks. | Generally broad patents covering the synthesis of diverse heterocyclic scaffolds. |

Intellectual Property Associated with the Compound's Use as a Chemical Intermediate

The primary intellectual property value of this compound is derived from its use as a pivotal building block in the synthesis of high-value downstream products, particularly in the pharmaceutical and agrochemical industries. Patents in these fields often claim a genus of compounds with a shared structural motif, where this compound serves as a non-limiting example of a key intermediate.

The intellectual property strategy here is to protect the final active ingredient, with the synthetic route, including the use of specific intermediates like this compound, being described within the patent's examples. This effectively creates a protective halo around the intermediate, making its use for the synthesis of the patented final product an infringement.

Strategies for Industrial Scale Production and Process Innovation Disclosed in Patents

While patents specifically detailing the industrial-scale production of this compound are not readily found, the broader patent landscape for analogous chemical processes reveals common strategies for scaling up production. These strategies are crucial for ensuring economic viability and consistent quality.

Key process innovations applicable to the industrial synthesis of this compound include:

Process Intensification: The use of microreactors or continuous flow systems to improve heat and mass transfer, leading to higher yields and better process control.

Solvent Selection and Recycling: Patents often disclose the use of specific solvent systems that facilitate product isolation and can be efficiently recycled to reduce waste and cost.

Crystallization and Purification Techniques: Innovations in crystallization methods are frequently patented to ensure the final intermediate meets the stringent purity requirements for subsequent pharmaceutical or agrochemical synthesis.

Table 2: Industrial Production Strategies Gleaned from Analogous Patented Processes

| Strategy | Description | Relevance to this compound |

| One-Pot Synthesis | Combining multiple synthetic steps into a single reactor without isolating intermediates to improve efficiency and reduce waste. | A potential strategy to streamline the conversion from a precursor to the final product. |

| Telescoped Reactions | Directly transferring the output of one reaction step as the input for the next, minimizing handling and potential for contamination. | Highly relevant for multi-step syntheses common in the production of complex heterocyclic molecules. |

| Automated Process Control | Implementing advanced process analytical technology (PAT) to monitor and control critical process parameters in real-time. | Ensures consistent product quality and optimizes resource utilization in large-scale manufacturing. |

Future Directions and Emerging Research Areas for 2 Amino 6 Fluoroisonicotinic Acid

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of 2-Amino-6-fluoroisonicotinic acid will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current methods for synthesizing related compounds, such as aminopyridines and fluorinated carboxylic acids, often rely on harsh conditions or expensive catalysts. nih.govgoogle.com Future research is anticipated to focus on developing more sustainable alternatives.

One promising approach is the use of electrochemical methods. Recent studies have demonstrated the successful synthesis of dicarboxylic acids from hydrocarbons using electrochemistry, a process that is cost-effective as it requires only oxygen, electricity, and the hydrocarbon starting material, with the solvent being recyclable. uni-mainz.de Similarly, the synthesis of aminopyridines from cyanopyridine has been achieved using sodium tungstate (B81510) as a catalyst in an aqueous solution, presenting a greener alternative to traditional methods. google.com The carboxylation of challenging substrates like alcohol derivatives using carbon dioxide as a feedstock, facilitated by nickel catalysis, also represents a significant step towards sustainable carboxylic acid production. europa.eu

The development of one-pot multicomponent reactions (MCRs) is another key area of future research. semanticscholar.orgnih.gov MCRs offer a streamlined approach to synthesizing complex molecules like substituted 2-aminopyridines, reducing waste and energy consumption. nih.gov Exploring microwave-assisted synthesis could also provide a more efficient and environmentally friendly route to pyridine (B92270) derivatives. nih.gov

Table 1: Potential Green Synthetic Approaches for this compound

| Approach | Key Features | Potential Benefits |

| Electrochemical Synthesis | Utilizes electricity to drive reactions; can use simple starting materials like CO2. | Reduced use of hazardous reagents, cost-effective, minimal byproducts. uni-mainz.de |

| Biocatalysis | Employs enzymes as catalysts for specific transformations. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, atom economy. semanticscholar.orgnih.gov |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions rapidly and efficiently. | Faster reaction times, higher yields, improved purity. nih.gov |

| Flow Chemistry | Conducts reactions in a continuous stream rather than in a batch. | Enhanced safety, better control over reaction parameters, ease of scalability. |

Exploration of Novel Derivatization Pathways for Diverse Chemical Libraries

The inherent reactivity of the amino, carboxylic acid, and fluorinated pyridine moieties in this compound makes it an ideal starting point for creating diverse chemical libraries. Future research will undoubtedly focus on exploring novel derivatization pathways to generate a wide array of new molecules with unique properties.

The amino group can be readily modified through reactions such as acylation, alkylation, and the formation of Schiff bases, providing access to a broad spectrum of amides and imines. ijcrcps.com The carboxylic acid group can be converted into esters, amides, and acid halides, allowing for further functionalization. Isonicotinic acid and its derivatives have been successfully transformed into a variety of compounds, including hydrazides with antimicrobial properties. nih.govbenthamdirect.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net

The fluorine atom, while generally stable, can influence the reactivity of the pyridine ring and can be a key element in designing molecules with specific electronic properties. The derivatization of aminopyridines has been used to create libraries of compounds for screening for pharmacological activity. nih.gov The development of efficient methods for the parallel synthesis of fluorinated 2-aminopyridine (B139424) compounds will be crucial for these efforts. researchgate.net

Table 2: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Potential Product Class |

| Amino Group | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Pyridine Ring | N-oxidation, Halogenation, Cross-coupling | Pyridine-N-oxides, Halogenated Pyridines, Biaryls |

Advanced Computational Modeling for Predictive Design of Functional Molecules

Computational modeling and in silico techniques are poised to play a pivotal role in rationally designing novel functional molecules derived from this compound. researchgate.net By predicting the physicochemical and biological properties of virtual compounds, researchers can prioritize synthetic efforts, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of derivatives with their biological activities, such as antimicrobial or anticancer effects. benthamdirect.comresearchgate.netresearchgate.net These models can then be used to predict the activity of yet-to-be-synthesized compounds. For instance, QSAR models have been successfully used to analyze the antimycobacterial activity of isonicotinic acid hydrazide derivatives. benthamdirect.com

Molecular docking simulations can provide insights into how these molecules might interact with biological targets like enzymes or receptors. researchgate.net This information is invaluable for designing new drugs with improved potency and selectivity. Furthermore, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net The use of in silico tools to predict the bioactivity of peptides is a well-established practice that can be adapted for small molecules derived from this scaffold. nih.gov

Expansion of Applications in Emerging Biomedical Technologies

The structural motifs present in this compound suggest a wealth of potential applications in emerging biomedical technologies. The fluorinated pyridine core is of particular interest for the development of new positron emission tomography (PET) imaging agents. nih.govacs.orgnih.gov The incorporation of the positron-emitting isotope fluorine-18 (B77423) into pyridine-based molecules is a well-established strategy for creating radiotracers for imaging various biological processes in vivo. nih.govnih.govmdpi.com Developing new PET tracers is a very active area of fluorine chemistry. acs.orgacs.org

The aminopyridine and isonicotinic acid scaffolds are found in numerous biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.net Future research will likely focus on synthesizing and evaluating derivatives of this compound for a range of therapeutic applications. The isonicotinoyl core is present in several existing drugs, highlighting its therapeutic potential. nih.gov

Furthermore, the amino and carboxylic acid groups provide handles for conjugation to biomolecules or nanoparticles, opening up possibilities in areas like targeted drug delivery and bioorthogonal chemistry. Aminopyridines have been used in the development of fluorescent probes and for the post-synthetic conjugation of DNA. researchgate.netnih.gov

Integration into Advanced Material Science Platforms

The unique electronic and structural features of this compound also make it an attractive building block for advanced materials. The pyridine ring can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). The fluorine atom can enhance the thermal stability and modify the electronic properties of these materials.

The amino and carboxylic acid groups offer sites for polymerization, potentially leading to the creation of novel polymers with tailored properties. Aminopyridines have been investigated for their potential in polymer science, although direct polymerization can be challenging. acs.orgresearchgate.netchemrxiv.org Fluorinated aromatic compounds are used in the synthesis of various functional polymers. nih.govshokubai.co.jpacs.org The development of new polymerization techniques could enable the incorporation of this compound into high-performance polymers for applications in electronics, separations, and catalysis. Aromatic fluorine compounds have a wide range of applications, including as raw materials for various fluorinated polymers. shokubai.co.jp

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-fluoroisonicotinic acid, and what purification techniques are recommended?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, leveraging fluorinated precursors. For instance, analogous fluorinated pyridine derivatives (e.g., 2-Aminonicotinic acid) are synthesized under controlled anhydrous conditions with catalytic bases like K₂CO₃ . Purification typically involves recrystallization using polar aprotic solvents (e.g., DMF) or column chromatography with silica gel. Yield optimization requires monitoring reaction kinetics via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodology : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical for confirming molecular weight and fluorine positioning. Quantitative purity assessment is achieved via reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase), calibrated against certified reference standards . FTIR can validate functional groups (e.g., carboxylic acid, amine), while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Storage should adhere to guidelines for fluorinated amines: airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis or oxidation . Spill management requires neutralization with weak acids (e.g., citric acid) and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How does the fluorine substitution at the 6-position influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing fluoro group enhances electrophilic aromatic substitution reactivity at the 2-amino position. Density functional theory (DFT) calculations can map charge distribution and frontier molecular orbitals to predict regioselectivity. Experimental validation involves Suzuki-Miyaura coupling with boronic acids, comparing reaction rates and yields against non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.